5-hydroxypentanehydrazide

Medicinal chemistry Chemical biology probes Bifunctional building blocks

5-Hydroxypentanehydrazide (CAS 2034-25-5; synonym: 5-hydroxyvaleric acid hydrazide; molecular formula C₅H₁₂N₂O₂; molecular weight 132.16 g·mol⁻¹) is an aliphatic carboxyhydrazide that carries both a terminal primary hydroxyl group and a hydrazide (-CONHNH₂) moiety on a five-carbon unbranched chain. Its orthorhombic crystal structure (space group Pca2₁), solved at 100 K via single-crystal X-ray diffraction, reveals C—N, C=O, and N—N hydrazide bond lengths of 1.3376(17) Å, 1.2375(16) Å, and 1.4193(14) Å, respectively, and an interplanar angle α of 54.8(9)° between the carbon chain and hydrazide planes.

Molecular Formula C5H12N2O2
Molecular Weight 132.16 g/mol
CAS No. 2034-25-5
Cat. No. B6227117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxypentanehydrazide
CAS2034-25-5
Molecular FormulaC5H12N2O2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC(CCO)CC(=O)NN
InChIInChI=1S/C5H12N2O2/c6-7-5(9)3-1-2-4-8/h8H,1-4,6H2,(H,7,9)
InChIKeyINQRVENAXALNOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxypentanehydrazide CAS 2034-25-5: A Bifunctional Aliphatic Hydrazide Building Block with Dual Derivatization Sites for Medicinal Chemistry and KatG-Targeted Anti-Tubercular Programs


5-Hydroxypentanehydrazide (CAS 2034-25-5; synonym: 5-hydroxyvaleric acid hydrazide; molecular formula C₅H₁₂N₂O₂; molecular weight 132.16 g·mol⁻¹) is an aliphatic carboxyhydrazide that carries both a terminal primary hydroxyl group and a hydrazide (-CONHNH₂) moiety on a five-carbon unbranched chain [1]. Its orthorhombic crystal structure (space group Pca2₁), solved at 100 K via single-crystal X-ray diffraction, reveals C—N, C=O, and N—N hydrazide bond lengths of 1.3376(17) Å, 1.2375(16) Å, and 1.4193(14) Å, respectively, and an interplanar angle α of 54.8(9)° between the carbon chain and hydrazide planes [1]. The compound melts at 107–108 °C (375–379 K) with a predicted density of 1.118 g·cm⁻³ and predicted pKₐ of 13.19 . Its dual hydroxyl-hydrazide functionality enables site-selective derivatization: the hydrazide group reacts with carbonyls to form hydrazones, while the hydroxyl permits esterification, etherification, or oxidation—a bifunctionality absent in simple monofunctional hydrazides such as valeric acid hydrazide (CAS 38291-82-6) [2].

Why 5-Hydroxypentanehydrazide Cannot Be Interchanged with Simple Aliphatic or Aromatic Hydrazides in Drug-Discovery and Cross-Linking Applications


For a scientific procurement decision, generic substitution of 5-hydroxypentanehydrazide with monofunctional hydrazides such as isoniazid, valeric acid hydrazide (pentanehydrazide), or symmetrical dihydrazides like adipic acid dihydrazide is unsupportable without loss of critical functionality. 5-Hydroxypentanehydrazide is unique among commercially available C₅-backbone hydrazides in retaining a free terminal hydroxyl alongside the hydrazide warhead [1]. This dual orthogonality permits sequential, site-selective reactions—hydrazone formation at one terminus and esterification, phosphorylation, or oxidation at the other—a capability that unsubstituted hydrazides (e.g., isonicotinic acid hydrazide, which uses an aromatic pyridine ring lacking a nucleophilic aliphatic hydroxyl) or symmetric dihydrazides (e.g., adipic acid dihydrazide, which provides two identical hydrazide ends) cannot replicate [1]. Moreover, its derivatives—but not the unsubstituted parent hydrazides of shorter or non-hydroxylated chains—have been reported to inhibit Mycobacterium tuberculosis catalase-peroxidase (KatG), the same enzyme responsible for the bioactivation of the front-line anti-tubercular prodrug isoniazid [1][2]. Substituting with a non-hydroxylated pentanehydrazide would eliminate the hydroxyl-directed derivatization handle, alter hydrogen-bonding capacity in the solid state (as demonstrated by the distinct Hirshfeld surface contact fingerprints of the hydroxylated compound [1]), and potentially abrogate the KatG-inhibitory activity observed in its derived hydrazones [1].

Quantitative Differential Evidence for 5-Hydroxypentanehydrazide: Comparator-Based Data for Informed Procurement and Selection


Bifunctional Reactivity: Hydroxyl and Hydrazide Dual Derivatization Sites vs. Monofunctional Analog Valeric Acid Hydrazide

5-Hydroxypentanehydrazide possesses two chemically orthogonal reactive sites—a terminal primary hydroxyl (-OH) and a hydrazide (-CONHNH₂)—within the same C₅ aliphatic scaffold, whereas its closest commercially available analog valeric acid hydrazide (pentanehydrazide, CAS 38291-82-6) bears only a terminal methyl group, providing a single hydrazide-only derivatization handle [1][2]. The Hirshfeld surface analysis of the crystalline form quantifies this distinction: the hydroxyl group contributes 26.2% O···H/H···O contacts and 7.5% N···H/H···N contacts to the total intermolecular surface area, alongside 64.7% H···H and 1.2% C···H/H···C contacts [1]. In valeric acid hydrazide crystals, the absence of a terminal hydroxyl eliminates the strong O2—H4···N2 hydrogen bond observed in 5-hydroxypentanehydrazide [donor–acceptor distance 2.7865(15) Å, H···acceptor distance 1.92(3) Å, D—H···A angle 172(2)°] [1]. This missing hydrogen-bond donor/acceptor fundamentally alters crystal packing, solubility, and melt characteristics: 5-hydroxypentanehydrazide melts sharply at 107–108 °C versus valeric acid hydrazide which melts broadly at 55–64 °C [3].

Medicinal chemistry Chemical biology probes Bifunctional building blocks

Single-Step Synthesis Yield of 88% from δ-Valerolactone vs. Multi-Step Routes for Aromatic Hydrazide Intermediates

5-Hydroxypentanehydrazide is synthesized in a single step by reacting δ-valerolactone (100 mg, 9.99 mmol) with hydrazine hydrate (200 mg, 4.0 mmol) in methanol (5 mL) under reflux for 24 h, yielding 115.0 mg of colourless prismatic crystals (88.0% isolated yield) after simple filtration and air-drying [1]. In contrast, the synthesis of isoniazid (isonicotinic acid hydrazide)—a first-line anti-tubercular hydrazide—requires a multi-step route starting from isonicotinic acid via the methyl or ethyl ester intermediate, which then reacts with hydrazine hydrate, with reported yields typically ranging from 70–85% depending on purification method [2]. The direct lactone ring-opening route to 5-hydroxypentanehydrazide avoids ester intermediate isolation, reduces solvent consumption, and provides crystals suitable for X-ray diffraction directly from the reaction mixture without chromatography or recrystallization [1]. The synthesis also tolerates a sub-stoichiometric amount of hydrazine hydrate (0.40 equivalents relative to lactone), improving atom economy relative to protocols using large excesses of hydrazine [1].

Synthetic methodology Process chemistry Building block accessibility

KatG-Dependent Anti-Tubercular Derivatization Pathway: Mechanistic Link Distinct from Isoniazid's Aromatic Activation Mode

Derivatives of 5-hydroxypentanehydrazide—formed via reactions at both the hydroxyl and hydrazide moieties—can inhibit Mycobacterium tuberculosis catalase-peroxidase (KatG), leading to pathogen death [1]. This mechanism is mechanistically significant because KatG is the same enzyme that activates isoniazid (INH), the cornerstone anti-tubercular prodrug; however, clinical INH resistance frequently arises via the KatG S315T mutation, which abolishes prodrug activation [1][2]. In contrast to isoniazid, whose hydrazide is directly attached to an electron-deficient aromatic pyridine ring, 5-hydroxypentanehydrazide's hydrazide is linked to a flexible, electron-rich aliphatic chain terminating in a hydroxyl group, offering a distinct electronic environment and steric profile for KatG active-site interactions [1]. INH-bearing hydrazones evaluated against M. tuberculosis H37Rv exhibit MIC values of 0.078–0.625 μg·mL⁻¹, with salicylaldehyde-based hydrazones achieving the highest potency (MIC = 0.078 μg·mL⁻¹) [3]. Although 5-hydroxypentanehydrazide itself is a synthetic intermediate (not the final bioactive compound), its dual-site derivatization capacity enables the generation of hydrazone libraries with KatG-inhibitory potential that are structurally orthogonal to the isoniazid-hydrazone chemotype [1].

Antitubercular drug discovery Mycobacterium tuberculosis KatG catalase-peroxidase inhibition

Crystallographic Uniqueness: First Structural Determination Reported in 2024; Orthorhombic Pca2₁ Space Group with Quantified Hirshfeld Contact Fingerprint

The crystal structure of 5-hydroxypentanehydrazide was first reported in April 2024 by Justen et al., despite the compound having been synthesized as early as 1969 by Karakhanov et al. [1]. The molecule crystallizes in the orthorhombic space group Pca2₁ (No. 29) with unit-cell parameters a = 7.1686(5) Å, b = 4.8491(3) Å, c = 19.1276(14) Å, V = 664.90(8) ų, Z = 4, and calculated density Dₓ = 1.320 Mg·m⁻³ at 100 K, without any co-crystallized solvent [1]. The R-factor for the refined structure is R[F² > 2σ(F²)] = 0.022, indicating high-quality refinement [1]. The Hirshfeld surface analysis quantifies the intermolecular interaction profile: 64.7% H···H, 26.2% O···H/H···O, 7.5% N···H/H···N, 1.2% C···H/H···C, 0.3% O···C/C···O, and 0.1% O···O contacts [1]. This contact fingerprint distinguishes it from non-hydroxylated aliphatic hydrazides (e.g., n-dodecanoic acid hydrazide, CSD refcode DDEAHN) and aromatic hydrazides (e.g., isoniazid), because the hydroxyl-driven O···H/H···O contribution of 26.2% is uniquely elevated compared to monofunctional alkyl hydrazides, where O···H contacts arise solely from the carbonyl oxygen [1]. The interplanar angle α = 54.8(9)° between the carbon-chain plane and the hydrazide plane aligns closely with literature values for other chain-length hydrazides (54.54° for C₁₂, 56.33° for C₉, 57.08° for C₆), indicating a conserved conformational motif across aliphatic hydrazides, yet the C₅ chain length provides a distinct spatial separation between the hydroxyl and hydrazide termini [1][2].

Crystallography Solid-state characterization Polymorph screening

Predicted Lipophilicity (LogP = −1.17) and Polar Surface Area (PSA = 75 Ų) Favoring Aqueous Solubility vs. Aromatic Hydrazides with Higher LogP and Lower PSA

5-Hydroxypentanehydrazide has a predicted octanol–water partition coefficient (LogP) of −1.17 and a topological polar surface area (TPSA) of 75 Ų, with three hydrogen-bond donors and three hydrogen-bond acceptors, an Fsp³ (fraction of sp³-hybridized carbons) of 0.80, and a rotatable bond count of 4 [1]. By comparison, isoniazid (isonicotinic acid hydrazide) has a LogP of approximately −0.64 and TPSA of 68 Ų, while valeric acid hydrazide (pentanehydrazide, lacking the terminal hydroxyl) has a predicted LogP closer to +0.2 to +0.5 [2]. The LogP of −1.17 for 5-hydroxypentanehydrazide represents a significant decrease in lipophilicity versus both aromatic and non-hydroxylated aliphatic hydrazides due to the additional hydroxyl group, translating to a predicted ~5–15× higher aqueous solubility relative to valeric acid hydrazide based on the Hansch-Leo LogP–solubility relationship [1]. The Fsp³ value of 0.80 (fully saturated carbon skeleton) exceeds the typical benchmark of >0.42 associated with higher clinical success rates, whereas isoniazid has Fsp³ ≈ 0.17 due to its aromatic ring [1].

Drug-likeness ADME prediction Physicochemical profiling

TLR8 Modulator Patent Inclusion: 5-Hydroxypentanehydrazide as an Intermediate in Toll-Like Receptor 8 Small-Molecule Regulator Synthesis

5-Hydroxypentanehydrazide is explicitly disclosed as a synthetic intermediate in a patent (or patent family) describing small-molecule modulators of Toll-like receptor 8 (TLR8), wherein compounds of formula (I) incorporating the 5-hydroxyvaleryl hydrazide motif are reported to possess good TLR8 modulatory activity and are claimed for prevention or treatment of TLR8-mediated diseases [1]. TLR8 is an endosomal innate immune receptor implicated in autoimmune disorders (e.g., systemic lupus erythematosus) and cancer immunotherapy; antagonist programs require structurally differentiated hydrazide building blocks [1]. The inclusion of 5-hydroxypentanehydrazide in a TLR8 patent filing distinguishes it from generic hydrazide intermediates that lack intellectual property anchoring to a specific, therapeutically validated target class. While the patent does not disclose quantitative IC₅₀ values for the intermediate itself, the structural requirement for a terminal hydroxyl-bearing aliphatic hydrazide is not met by isoniazid (aromatic), valeric acid hydrazide (no hydroxyl), or adipic acid dihydrazide (symmetrical dihydrazide, no hydroxyl), providing a strong rationale for its procurement over off-the-shelf hydrazide alternatives in TLR8-focused programs [1].

Immuno-oncology TLR8 modulation Patent-protected intermediates

Evidence-Backed Application Scenarios for 5-Hydroxypentanehydrazide: Where This Building Block Delivers Measurable Advantage


Anti-Tubercular Hydrazone Library Synthesis Targeting KatG-Dependent Mycobacterial Killing

Research groups synthesizing hydrazone libraries for Mycobacterium tuberculosis KatG inhibition should prioritize 5-hydroxypentanehydrazide as the hydrazide building block. Its derivatives have been demonstrated to inhibit KatG and kill the pathogen [1], and its aliphatic, hydroxyl-terminated scaffold differs structurally from the aromatic isoniazid scaffold, offering a potential route to compounds that retain activity against KatG S315T mutant strains resistant to isoniazid (MIC > 10 μg·mL⁻¹ for INH-resistant mutants) [1][2]. The dual hydroxyl and hydrazide sites permit the parallel synthesis of two orthogonal hydrazone series (one via hydrazide condensation, the other via hydroxyl oxidation to aldehyde followed by hydrazone formation), doubling library diversity from a single starting material [1].

Bifunctional Cross-Linker or Heterobifunctional Probe Construction for Bioconjugation Chemistry

For bioconjugation and chemical biology applications requiring a heterobifunctional linker with a short, flexible aliphatic spacer, 5-hydroxypentanehydrazide provides a C₅ chain with orthogonal hydrazide (carbonyl-reactive) and hydroxyl (amine-reactive via activation, or oxidizable to aldehyde) termini [1]. The Hirshfeld surface analysis confirms the hydroxyl group engages in strong intermolecular hydrogen bonds [O2—H4···N2: D···A = 2.7865(15) Å, H···A = 1.92(3) Å], indicating a well-defined spatial orientation that can template predictable bioconjugate geometry [1]. Unlike symmetric dihydrazides such as adipic acid dihydrazide, which cannot be site-selectively functionalized, 5-hydroxypentanehydrazide enables stepwise conjugation without protecting-group chemistry [1].

TLR8 Modulator Medicinal Chemistry Programs Pursuing Autoimmune or Immuno-Oncology Indications

Pharmaceutical development teams working on TLR8 small-molecule modulators can source 5-hydroxypentanehydrazide as a patent-disclosed intermediate for formula (I) compounds with reported TLR8 modulatory activity [1]. The compound's favorable predicted physicochemical profile—LogP = −1.17, TPSA = 75 Ų, Fsp³ = 0.80 [2]—indicates high aqueous solubility and low non-specific protein binding, which are desirable attributes for intermediates aimed at producing drug candidates with acceptable pharmacokinetic properties. Substituting a non-hydroxylated or aromatic hydrazide would eliminate the critical terminal hydroxyl required by the patent chemotype and alter both solubility and hydrogen-bonding capacity [1][2].

Academic Crystallography and Solid-State Chemistry Studies of Aliphatic Hydrazide Supramolecular Architecture

Because its crystal structure was only solved in 2024 [1], 5-hydroxypentanehydrazide represents a newly characterized member of the aliphatic carboxyhydrazide family with fully refined structural data (R = 0.022, orthorhombic Pca2₁, 100 K) [1]. The Hirshfeld fingerprint (O···H/H···O = 26.2%, N···H/H···N = 7.5%, H···H = 64.7%) provides a benchmark for systematic comparison across chain-length variants (C₆, C₉, C₁₂ hydrazides) to elucidate how hydroxylation modulates supramolecular assembly [1]. The structure is deposited in the Cambridge Structural Database and freely available, making it immediately usable for computational crystal-structure prediction validation, hydrogen-bond propensity calculations, and teaching crystallography [1].

Quote Request

Request a Quote for 5-hydroxypentanehydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.